Sodium 4-chloro-3-nitrobenzenesulfinate
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Overview
Description
Sodium 4-chloro-3-nitrobenzenesulfinate is an organosulfur compound with the molecular formula C6H3ClNNaO4S. It is a sodium salt derivative of 4-chloro-3-nitrobenzenesulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-chloro-3-nitrobenzenesulfinate typically involves the sulfonation of 4-chloro-3-nitrobenzene. The process begins with the nitration of chlorobenzene to produce 4-chloro-3-nitrobenzene. This intermediate is then subjected to sulfonation using sulfuric acid to yield 4-chloro-3-nitrobenzenesulfonic acid. Finally, the sulfonic acid is neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-chloro-3-nitrobenzenesulfinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products:
Reduction: 4-amino-3-nitrobenzenesulfinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sodium 4-chloro-3-nitrobenzenesulfonate.
Scientific Research Applications
Sodium 4-chloro-3-nitrobenzenesulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonylated compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 4-chloro-3-nitrobenzenesulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction, the chlorine atom can participate in substitution reactions, and the sulfinate group can be oxidized. These reactions enable the compound to act as a versatile intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
- Sodium 4-chloro-3-nitrobenzenesulfonate
- Sodium 4-chloro-3-nitrobenzenesulfonamide
- Sodium 4-chloro-3-nitrobenzenesulfonyl chloride
Comparison: Sodium 4-chloro-3-nitrobenzenesulfinate is unique due to its sulfinate group, which imparts distinct reactivity compared to sulfonate, sulfonamide, and sulfonyl chloride derivatives. The sulfinate group is more prone to oxidation, making it a valuable intermediate in oxidative transformations .
Properties
Molecular Formula |
C6H3ClNNaO4S |
---|---|
Molecular Weight |
243.60 g/mol |
IUPAC Name |
sodium;4-chloro-3-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H4ClNO4S.Na/c7-5-2-1-4(13(11)12)3-6(5)8(9)10;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI Key |
AMKPYVBQLZMLRA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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